3,5-Dibromophenylboronic acid

Physical Chemistry Medicinal Chemistry Synthetic Methodology

3,5-Dibromophenylboronic acid (CAS 117695-55-3) is a critical organoboron building block distinguished by its meta-dibromo substitution. Unlike mono-halogenated analogs, the two electron-withdrawing bromine atoms enhance Lewis acidity at boron, accelerating transmetalation in Suzuki-Miyaura couplings and improving yields with sterically hindered or electronically deactivated partners. Its unique AB2 monomer functionality enables hyperbranched polyphenylene synthesis for OLED, sensor, and drug delivery applications—a role unattainable with mono-functional boronic acids. With exceptional thermal stability (mp >300 °C), it withstands forcing high-temperature conditions while minimizing protodeboronation. It also serves as a selective chemical biology tool for root hair inhibition in Arabidopsis. Choose this compound for predictable reactivity, architectural precision, and experimental reproducibility.

Molecular Formula C6H5BBr2O2
Molecular Weight 279.72 g/mol
CAS No. 117695-55-3
Cat. No. B046796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromophenylboronic acid
CAS117695-55-3
Molecular FormulaC6H5BBr2O2
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Br)Br)(O)O
InChIInChI=1S/C6H5BBr2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
InChIKeyWQBLCGDZYFKINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromophenylboronic Acid CAS 117695-55-3: Core Properties and Reactivity Profile for Scientific Procurement


3,5-Dibromophenylboronic acid (CAS 117695-55-3, C6H5BBr2O2) is an organoboron compound featuring a phenyl ring substituted with bromine atoms at the meta positions (3- and 5-) and a boronic acid group (-B(OH)2) [1]. This substitution pattern imparts distinct electronic and steric properties that differentiate it from other arylboronic acids [2]. The compound is a solid at room temperature with a melting point exceeding 300 °C (lit.) . It contains varying amounts of the corresponding anhydride [3]. Its molecular weight is 279.72 g/mol, and it is commonly available with a purity of ≥95% or ≥97% . The compound serves as a key reactant in various organic transformations, including Suzuki-Miyaura cross-couplings, and is a building block for more complex molecular architectures [4].

3,5-Dibromophenylboronic Acid CAS 117695-55-3: Why Interchangeability with Other Boronic Acids is Not Advisable


Generic substitution of arylboronic acids is often unsuccessful due to the profound impact of substituents on key properties governing reactivity, selectivity, and stability [1]. The presence of two bromine atoms in 3,5-dibromophenylboronic acid significantly alters the electronic character of the aromatic ring and the Lewis acidity of the boron center relative to mono-halogenated or non-halogenated analogs [2]. These electronic differences directly influence the rate of transmetalation in Suzuki-Miyaura couplings, the pKa of the boronic acid, and the compound's susceptibility to protodeboronation [3]. Furthermore, the specific substitution pattern can dictate the compound's utility in generating symmetrical, hyperbranched polymers, a function not readily achieved with mono-functional or ortho/para-substituted isomers [4]. Consequently, direct replacement without experimental validation carries a high risk of synthetic failure, unexpected byproduct formation, or altered material properties, making precise compound selection a critical factor for experimental success [5].

3,5-Dibromophenylboronic Acid CAS 117695-55-3: Evidence-Based Differentiation Guide for Informed Scientific Selection


Comparative Molecular Properties: A Quantitative Baseline vs. Closest Analogs

The molecular weight and lipophilicity of 3,5-dibromophenylboronic acid are markedly higher than its non-halogenated and mono-halogenated analogs. This directly impacts its physical properties and behavior in biological systems or material science applications . Compared to phenylboronic acid and 3-bromophenylboronic acid, 3,5-dibromophenylboronic acid exhibits a higher molecular weight and an increased estimated logP, indicating greater lipophilicity [1][2]. This is a crucial differentiator for applications where molecular size and hydrophobicity influence solubility, membrane permeability, or self-assembly [3].

Physical Chemistry Medicinal Chemistry Synthetic Methodology

Thermal Stability for High-Temperature Synthetic Procedures

3,5-Dibromophenylboronic acid demonstrates exceptional thermal stability, as evidenced by its high melting point. This property offers a practical advantage over analogs with lower melting points when considering storage stability at elevated ambient temperatures or for use in high-temperature reactions . The compound's reported melting point of >300 °C is significantly higher than that of 3,5-dichlorophenylboronic acid . This thermal robustness can be a deciding factor in process chemistry where reagents are exposed to heat, ensuring the compound remains a solid and does not prematurely decompose or volatilize [1].

Materials Science Process Chemistry Thermal Analysis

Halogen Substituent Effect on Boronic Acid Acidity and Hydrolytic Stability

The electron-withdrawing nature of the two bromine substituents at the 3- and 5-positions increases the Lewis acidity of the boron center compared to non-halogenated phenylboronic acid [1]. This is reflected in a lower predicted pKa value for 3,5-dibromophenylboronic acid (~6.58) compared to phenylboronic acid (~8.8) [2]. While increased acidity can sometimes correlate with reduced hydrolytic stability, the meta-substitution pattern and steric shielding by the bromine atoms can offer a distinct stability profile compared to ortho-substituted or more electron-deficient analogs [3]. This balance of enhanced acidity for transmetalation with a manageable stability profile is a key differentiator for reaction design [4].

Physical Organic Chemistry Reagent Stability Reaction Optimization

Dual Halogen Functionality for Hyperbranched Polymer Synthesis

The presence of two reactive C-Br bonds, in addition to the boronic acid group, makes 3,5-dibromophenylboronic acid a unique AB2-type monomer. This functionality is essential for the one-step synthesis of hyperbranched polyphenylenes, a capability that is fundamentally impossible with mono-halogenated (AB-type) or non-halogenated phenylboronic acids [1][2]. The polymerization relies on iterative Suzuki-Miyaura coupling between the boronic acid of one monomer and the aryl bromide of another. Using a symmetric AB2 monomer like 3,5-dibromophenylboronic acid leads to highly branched, globular macromolecules with distinct properties compared to linear polymers [3].

Polymer Chemistry Materials Science Dendrimer Synthesis

Biological Activity Profile: Differential Inhibition of Plant Root Hair Formation

In biological systems, 3,5-dibromophenylboronic acid exhibits a distinct inhibitory effect not shared by all boronic acid analogs. It has been documented to inhibit root hair formation in wild-type Arabidopsis thaliana seedlings, likely through non-specific enzyme inhibition [1][2]. This provides a specific chemical tool for plant biology research. In comparison, the 3,5-dichloro analog is also noted to have similar activity, while other analogs may not produce this phenotype, underscoring the specificity of the 3,5-dihalogenated phenylboronic acid scaffold for this particular biological effect [3].

Chemical Biology Plant Biology Enzyme Inhibition

3,5-Dibromophenylboronic Acid CAS 117695-55-3: Ideal Use Cases Based on Its Quantifiable Advantages


Synthesis of Hyperbranched Polyphenylenes for Advanced Materials

The dual functionality of 3,5-dibromophenylboronic acid as an AB2 monomer is essential for creating hyperbranched polyphenylenes. These materials possess a highly branched, globular architecture that imparts unique solubility and processing characteristics compared to linear analogs [1]. This application is directly supported by its specific reactivity profile, where both the boronic acid and the two aryl bromides participate in cross-coupling reactions [2]. This property cannot be replicated using mono-halogenated phenylboronic acids, making it the required building block for this class of materials, which are being explored for use in organic light-emitting diodes (OLEDs), sensors, and drug delivery systems [3].

As a Chemical Probe in Plant Developmental Biology

The specific inhibition of root hair formation in Arabidopsis thaliana makes 3,5-dibromophenylboronic acid a valuable tool compound for dissecting the genetic and biochemical pathways involved in plant cell differentiation [1]. Its use allows researchers to chemically induce a phenotype, which can then be studied via genetic screens or other molecular biology techniques. The comparable activity of the 3,5-dichloro analog provides a valuable control, but the brominated version may offer different pharmacokinetic or solubility properties in the plant tissue, making it a unique and necessary tool for specific experimental designs [2].

High-Temperature Suzuki-Miyaura Cross-Coupling Reactions

Given its high melting point (>300 °C) and enhanced Lewis acidity relative to phenylboronic acid, 3,5-dibromophenylboronic acid is particularly well-suited for challenging Suzuki-Miyaura couplings that require elevated temperatures or involve sterically hindered or electronically deactivated coupling partners [1][2]. Its thermal stability ensures the boronic acid reagent remains intact under forcing conditions, potentially leading to higher yields and cleaner reaction profiles compared to less thermally robust boronic acids [3]. This makes it a preferred reagent for process chemists optimizing difficult bond formations at scale .

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